molecular formula C₂₉H₂₆N₂O₄ B1140199 5'-O-Trityl-2',3'-dehydrothymidine CAS No. 5964-41-0

5'-O-Trityl-2',3'-dehydrothymidine

Cat. No.: B1140199
CAS No.: 5964-41-0
M. Wt: 466.53
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Mechanism of Action

Target of Action

The primary target of 5’-O-Trityl-2’,3’-dehydrothymidine is thymidine phosphorylase (TPase) . TPase is a key enzyme involved in the pyrimidine nucleoside salvage pathway . It also stimulates angiogenesis, and its expression correlates well with microvessel density and metastasis in a variety of human tumors .

Mode of Action

5’-O-Trityl-2’,3’-dehydrothymidine interacts with its target, TPase, in a noncompetitive fashion . This means that the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and reducing its ability to bind to its substrate .

Biochemical Pathways

The compound affects the pyrimidine nucleoside salvage pathway by inhibiting the activity of TPase . This results in a decrease in the production of thymidine, a nucleoside necessary for DNA synthesis . The compound also inhibits TPase-induced angiogenesis .

Pharmacokinetics

The compound is known to be soluble in chloroform, dichloromethane, and ethyl acetate , suggesting that it may be well-absorbed in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of TPase by 5’-O-Trityl-2’,3’-dehydrothymidine leads to a decrease in the production of thymidine and a reduction in TPase-induced angiogenesis . This could potentially slow the growth of tumors, as they often rely on angiogenesis for growth and metastasis . The compound also causes degradation of pre-existing, immature vessels at the site of drug exposure .

Action Environment

The action of 5’-O-Trityl-2’,3’-dehydrothymidine may be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs could potentially affect the compound’s metabolism and excretion. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 5’-O-Trityl-2’,3’-dehydrothymidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The dehydro modification at the 2’,3’-positions is achieved through specific dehydration reactions .

Industrial Production Methods: Industrial production of 5’-O-Trityl-2’,3’-dehydrothymidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 5’-O-Trityl-2’,3’-dehydrothymidine with different functional groups or protective groups .

Biological Activity

5'-O-Trityl-2',3'-dehydrothymidine (often referred to as TDT) is a modified nucleoside that has garnered attention in both biochemical and pharmaceutical research due to its unique properties and biological activities. This compound serves as an important intermediate in the synthesis of various antiviral drugs, particularly those targeting viral reverse transcriptases. This article delves into the biological activity of TDT, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C29H26N2O4
  • Molecular Weight : 466.53 g/mol
  • Appearance : Off-white to pale yellow solid
  • CAS Number : 5964-41-0

This compound primarily acts by inhibiting thymidine phosphorylase (TPase), an enzyme crucial for the pyrimidine nucleoside salvage pathway. The inhibition of TPase leads to:

  • Reduced Thymidine Production : This is critical for DNA synthesis, particularly in rapidly dividing cells such as those found in tumors and viral infections.
  • Anti-Angiogenic Effects : By inhibiting TPase, TDT can reduce angiogenesis, the formation of new blood vessels, which is often hijacked by tumors for growth and metastasis.

The compound interacts with TPase in a noncompetitive manner, meaning it binds to the enzyme without competing with its natural substrates, thereby altering its activity without directly blocking substrate access.

Antiviral Activity

TDT is utilized as an intermediate in the synthesis of nucleoside analogs like zidovudine (AZT), which are crucial in the treatment of HIV/AIDS. The mechanism involves:

  • Inhibition of Reverse Transcriptase : Similar to other nucleoside analogs, TDT is phosphorylated intracellularly to its active triphosphate form, which competes with natural substrates (thymidine triphosphate) during viral replication .
  • Clinical Relevance : Studies have shown that TDT derivatives exhibit significant antiviral activity against HIV by preventing viral RNA from being converted into DNA .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of TDT on various cancer cell lines. These studies typically assess:

  • Cell Viability Assays : Using methods such as MTT or XTT assays to determine the IC50 values (the concentration required to inhibit cell growth by 50%).
  • Mechanisms of Action : Investigating how TDT induces apoptosis or cell cycle arrest in cancer cells .

Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of TDT:

  • Antiviral Studies : Research has confirmed that TDT and its derivatives possess potent antiviral properties against HIV, with mechanisms involving inhibition of reverse transcriptase and integration processes .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that TDT exhibits selective cytotoxicity towards various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways .
  • Pharmacokinetics : TDT has favorable solubility profiles in organic solvents such as chloroform and dichloromethane, suggesting potential for effective formulation in drug delivery systems.

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

Compound NameKey FeaturesApplications
This compoundNoncompetitive inhibitor of TPase; antiviral activity against HIVAntiviral drug synthesis
2',3'-DehydrothymidineLacks trityl group; less stable than TDTLimited applications
5'-O-TritylthymidineSimilar structure but lacks dehydro modification; used in nucleoside synthesisBroader applications in chemistry

Properties

IUPAC Name

5-methyl-1-[(2R,5S)-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-21-19-31(28(33)30-27(21)32)26-18-17-25(35-26)20-34-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19,25-26H,20H2,1H3,(H,30,32,33)/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKIEAKHPFXJJ-IZZNHLLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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